Enalapril sodium

Description

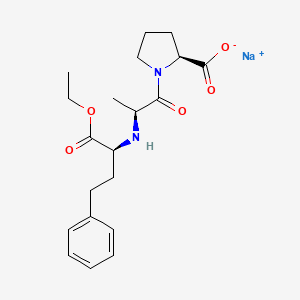

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.Na/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);/q;+1/p-1/t14-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTHROYWFRGKST-BDURURIASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164263 | |

| Record name | Enalapril sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149404-21-7 | |

| Record name | Enalapril sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149404217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalapril sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENALAPRIL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94A7UFL2SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Enalapril Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril maleate is a potent and widely prescribed angiotensin-converting enzyme (ACE) inhibitor, utilized primarily in the management of hypertension and congestive heart failure.[1][2][3] As a prodrug, it is metabolically hydrolyzed in the liver to its active form, enalaprilat, which exerts the therapeutic effect.[1][2][4][5][6] This technical guide provides a comprehensive overview of the chemical properties of enalapril maleate, detailed synthesis methodologies, and relevant experimental protocols. It is designed to serve as a critical resource for professionals engaged in the research and development of cardiovascular therapeutics.

Chemical and Physical Properties

Enalapril maleate is the maleate salt of enalapril, a derivative of the amino acids L-alanine and L-proline.[7] The salt form enhances the compound's stability and solubility.[8] Its chemical name is (2S)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid (Z)-butenedioate.[9]

Physicochemical Data

The fundamental physicochemical properties of enalapril maleate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂N₂O₉ | [5][6] |

| Molecular Weight | 492.52 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [10][11] |

| Melting Point | 150-151 °C | [6] |

| pKa (Strongest Acidic) | 3.67 | [12] |

| pKa (Strongest Basic) | 5.2 | [12] |

| BCS Class | Class 1 (LogP), Class 3 | [6] |

Solubility Profile

Enalapril maleate exhibits solubility in a range of solvents, a critical factor for its formulation and bioavailability.

| Solvent | Solubility | Reference |

| Water | Sparingly soluble (882.9 mg/L) | [6][10][13] |

| Methanol | Freely soluble | [6][10] |

| Ethanol | Soluble | [6][10] |

| DMSO | ≥23.15 mg/mL | [14] |

| 0.1N HCl (pH 1.2) | 841.3 mg/L | [13] |

| Phosphate Buffer (pH 6.8) | 911.2 mg/L (with 1% SLS) | [13] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

Enalapril maleate is a prodrug that is hydrolyzed in the body to its active metabolite, enalaprilat.[1][2] Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2][15] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II.[2][15] This leads to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion, which collectively result in a decrease in blood pressure.[1]

References

- 1. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]

- 2. Enalapril - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Optimized and Validated Spectrophotometric Methods for the Determination of Enalapril Maleate in Commercial Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enalapril Maleate | C24H32N2O9 | CID 5388961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enalapril maleate | 76095-16-4 [chemicalbook.com]

- 7. crpsonline.com [crpsonline.com]

- 8. Enalapril maleate (Ref: MK 421) [sitem.herts.ac.uk]

- 9. neuroquantology.com [neuroquantology.com]

- 10. iajps.com [iajps.com]

- 11. article.aascit.org [article.aascit.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. ijpar.com [ijpar.com]

- 14. apexbt.com [apexbt.com]

- 15. go.drugbank.com [go.drugbank.com]

A Comprehensive Technical Guide to the Pharmacokinetics and Biotransformation of Enalapril to Enalaprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetic profile of enalapril and its metabolic conversion to the active moiety, enalaprilat. Enalapril, an ester prodrug, is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] Its therapeutic efficacy is entirely dependent on its biotransformation to enalaprilat, which is the potent inhibitor of ACE.[2][3] Understanding the intricate processes governing the absorption, distribution, metabolism, and excretion (ADME) of both compounds is critical for drug development, dosage regimen design, and clinical application.

Pharmacokinetics: A Tale of Two Molecules

The clinical pharmacokinetics of enalapril are fundamentally linked to its active metabolite, enalaprilat. Enalapril itself is relatively inactive, designed as a more lipid-soluble ester to enhance oral absorption.[4][5] Following absorption, it undergoes extensive first-pass metabolism in the liver to form the diacid, enalaprilat, which is responsible for the therapeutic effect.[6][7]

Absorption

Following oral administration, approximately 60% of an enalapril dose is absorbed from the gastrointestinal tract.[4][6][8][9] However, due to presystemic hydrolysis, the absolute bioavailability of the active enalaprilat is about 40%.[9][10] Peak serum concentrations of enalapril are typically observed within one hour of oral dosing.[4][8] The presence of food in the gastrointestinal tract does not significantly influence the absorption of enalapril.[6][8] In contrast, enalaprilat itself is poorly absorbed when administered orally, necessitating its delivery via intravenous injection when oral therapy is not feasible.[11][12][13]

Distribution

The volume of distribution for enalapril is reported to be between 1 and 2.4 L/kg.[14] Enalaprilat is approximately 50% to less than 50% bound to human plasma proteins.[6][12][13] The serum concentration profile of enalaprilat is characterized by a prolonged terminal phase, which is thought to represent its binding to ACE.[4][8] This binding is saturable and does not increase with higher doses.[11]

Biotransformation: The Critical Conversion

The conversion of enalapril to enalaprilat is a critical activation step. This biotransformation occurs primarily in the liver through hydrolysis of the ethyl ester group.[6][7][15]

-

Enzymatic Pathway : The hydrolysis is mediated by hepatic esterases, specifically carboxylesterase 1 (CES1).[15][16][17]

-

Metabolite Profile : In humans, metabolism beyond the bioactivation to enalaprilat is not observed.[6] The principal components recovered in urine are intact enalapril and enalaprilat.[8]

Peak serum concentrations of enalaprilat are reached approximately three to four hours after an oral dose of enalapril.[4][8]

Excretion

Both enalapril and enalaprilat are eliminated primarily through renal excretion.[6][9][12]

-

Urinary and Fecal Recovery : Following an oral dose, approximately 94% of the dose is recovered in the urine and feces as either enalapril or enalaprilat.[6][8] About 61% of a total dose is recovered in the urine and 33% in the feces.[6] In the urine, enalaprilat accounts for about 40% of the dose.[6][8]

-

Half-Life : The elimination of enalaprilat is biphasic.[4] There is an initial phase reflecting renal filtration with a half-life of 2 to 6 hours, followed by a prolonged terminal phase with a half-life of 35-38 hours, which is attributed to its binding to ACE.[4][6] The effective half-life for accumulation following multiple doses is approximately 11 hours.[6][10][11]

-

Renal Impairment : Since excretion is primarily renal, patients with impaired renal function (creatinine clearance < 30 mL/min) can experience accumulation of enalaprilat, necessitating dosage adjustments.[2][6][11] Enalaprilat is, however, dialyzable.[18]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for enalapril and enalaprilat.

Table 1: Pharmacokinetic Parameters of Enalapril (Following Oral Administration)

| Parameter | Value | Reference |

| Oral Absorption | ~60% | [4][6][8] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [4][6][14] |

| Elimination Half-life (t½) | ~2 hours | [19] |

| Metabolism | Hydrolyzed to enalaprilat | [1][6] |

| Protein Binding | ~55% | [20] |

Table 2: Pharmacokinetic Parameters of Enalaprilat (Following Oral Enalapril Administration)

| Parameter | Value | Reference |

| Oral Bioavailability | ~40% | [10][15] |

| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | [4][6][8] |

| Effective Half-life (t½, accumulation) | ~11 hours | [6][10][11] |

| Terminal Elimination Half-life (t½) | 35 - 38 hours | [4][6][19] |

| Protein Binding | < 50% - 50% | [6][13] |

| Route of Elimination | Primarily renal (>90% as unchanged drug) | [11][12] |

| Renal Clearance | ~158 ± 47 mL/min | [6][12] |

Experimental Protocols

The characterization of enalapril and enalaprilat pharmacokinetics relies on robust bioanalytical methods and in vitro experimental systems.

Protocol 1: Quantification of Enalapril and Enalaprilat in Human Plasma via LC-MS/MS

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of enalapril and its active metabolite in plasma.[21][22]

-

Sample Preparation (Protein Precipitation):

-

To 300 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., tolbutamide or benazepril).[21][22]

-

Add 600 µL of acetonitrile or methanol to precipitate plasma proteins.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200-300 µL of the mobile phase.[21]

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.[22]

-

Column: A C18 analytical column (e.g., 50 mm x 3 mm, 5 µm).[22]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol or acetonitrile (Solvent B).[22]

-

Flow Rate: 0.5 mL/min.[22]

-

Injection Volume: 10 µL.[22]

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for enalapril, enalaprilat, and the internal standard.

-

Data Analysis: Peak areas are integrated, and concentrations are determined from a calibration curve constructed using standards of known concentrations. The linear range is typically 1-500 ng/mL.[22]

-

Protocol 2: In Vitro Hydrolysis of Enalapril

This protocol assesses the conversion of enalapril to enalaprilat using human liver subcellular fractions.[17]

-

Preparation of Incubation Mixture:

-

Prepare an incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare a stock solution of enalapril in a suitable solvent (e.g., DMSO or methanol).

-

Obtain human liver S9 fractions (commercially available).

-

-

Incubation Procedure:

-

In a microcentrifuge tube, pre-incubate the human liver S9 fraction (e.g., at a final protein concentration of 1 mg/mL) in the incubation buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding enalapril to the mixture to achieve the desired final concentration (e.g., 10 µM).

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the sample to pellet the precipitated protein.

-

Analyze the supernatant for the concentrations of enalapril and the formed enalaprilat using a validated LC-MS/MS method as described in Protocol 1.

-

-

Data Analysis:

-

Plot the concentration of enalaprilat formed over time.

-

Calculate the rate of formation to determine the kinetics of the hydrolysis reaction.

-

Visualizations of Key Pathways

The following diagrams illustrate the biotransformation pathway of enalapril and a standard experimental workflow.

Caption: Biotransformation and Elimination Pathway of Enalapril.

Caption: Experimental Workflow for LC-MS/MS Analysis of Plasma.

References

- 1. Enalapril - Wikipedia [en.wikipedia.org]

- 2. Enalapril, a nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enalapril [bioweb.supagro.inrae.fr]

- 4. Enalapril clinical pharmacokinetics and pharmacokinetic-pharmacodynamic relationships. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Clinical pharmacokinetics of the angiotensin converting enzyme inhibitors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. An overview of the clinical pharmacology of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. livermetabolism.com [livermetabolism.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The effect of renal function on enalapril kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reference.medscape.com [reference.medscape.com]

- 20. researchgate.net [researchgate.net]

- 21. lcms.cz [lcms.cz]

- 22. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

Enalapril's Role in the Suppression of the Renin-Angiotensin-Aldosterone System: A Technical Guide

Abstract

Enalapril is a potent and widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] Its therapeutic efficacy is primarily derived from its ability to suppress the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid homeostasis.[3][4] This document provides an in-depth technical overview of Enalapril's mechanism of action, its pharmacodynamic effects on RAAS components, and the experimental protocols used to quantify these effects.

Introduction: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a cascaded enzymatic pathway that plays a central role in cardiovascular and renal physiology. It is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion or low sodium concentration. Renin cleaves its substrate, angiotensinogen, to form the inactive decapeptide, angiotensin I. Angiotensin-Converting Enzyme (ACE), found predominantly in the pulmonary circulation, then converts angiotensin I into the highly active octapeptide, angiotensin II.[4][5]

Angiotensin II exerts powerful physiological effects, including:

-

Vasoconstriction: Direct and potent constriction of arterioles, leading to an increase in systemic vascular resistance and blood pressure.[4][6]

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[3][7]

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine release and inhibition of its reuptake.[6]

-

Cellular Growth: Stimulation of hypertrophy in vascular smooth muscle and cardiac myocytes.[6]

Dysregulation of the RAAS is a key pathological factor in the development and progression of hypertension, heart failure, and diabetic nephropathy.[1]

Enalapril: Mechanism of Action

Enalapril is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Enalaprilat.[4][6] Enalaprilat is a potent, competitive inhibitor of ACE.[3] By binding to the active site of ACE, Enalaprilat prevents the conversion of angiotensin I to angiotensin II, thereby disrupting the entire downstream cascade of the RAAS.[1] This inhibition is the primary mechanism through which Enalapril exerts its antihypertensive effects.[3]

The inhibition of ACE also leads to a secondary effect: the prevention of the degradation of bradykinin, a potent vasodilator.[3][8] Increased levels of bradykinin may contribute to the therapeutic effects of Enalapril, although suppression of the RAAS is considered its principal mode of action.[3]

Pharmacodynamic Effects on RAAS Components

The administration of Enalapril leads to significant and quantifiable changes in the components of the RAAS and related physiological parameters.

Suppression of Angiotensin II and Aldosterone

By inhibiting ACE, Enalaprilat directly reduces the plasma concentration of angiotensin II.[3][9] This reduction is the cornerstone of its therapeutic effect, leading to decreased vasopressor activity and reduced aldosterone secretion from the adrenal cortex.[7] While the initial decrease in aldosterone is significant, levels may return toward baseline during long-term therapy in a phenomenon known as "aldosterone breakthrough" or "aldosterone escape".[10][11]

Increase in Plasma Renin Activity (PRA)

The reduction in angiotensin II levels removes the negative feedback inhibition that angiotensin II normally exerts on renin secretion.[3][8] This disinhibition results in a compensatory increase in plasma renin activity (PRA) and, consequently, an increase in plasma angiotensin I concentration.[12][13]

Quantitative Impact on RAAS and Blood Pressure

The following tables summarize quantitative data from clinical studies investigating the effects of Enalapril.

Table 1: Effect of Enalapril (20 mg/day) on RAAS Components in Hypertensive Patients

| Parameter | Baseline (Mean ± SEM) | After 120 Days of Enalapril (Mean ± SEM) | Percent Change | Reference |

|---|---|---|---|---|

| Angiotensin II (pg/mL) | 12.42 ± 2.15 | 5.45 ± 1.68 | ↓ 56.1% | [9] |

| Plasma Aldosterone (ng/dL) | Initial decrease | Returns toward baseline | - | [10][12] |

| Plasma Renin Activity | Baseline value not specified | Significant increase | ↑ | [12][13] |

| Angiotensin-Converting Enzyme (ACE) Activity | Baseline value not specified | Marked and persistent inhibition | ↓ |[9] |

Table 2: Effect of Enalapril on Blood Pressure in Hypertensive Patients

| Study Population | Enalapril Dose | Duration | Systolic BP Reduction | Diastolic BP Reduction | Reference |

|---|---|---|---|---|---|

| 15 Patients with Essential Hypertension | 20 mg/day | 120 days | Significant, progressive reduction (P < 0.001) | Significant, progressive reduction (P < 0.001) | [9] |

| 67 Patients with Essential Hypertension | 20-40 mg/day | Not specified | Significant reduction | Significant reduction |[14] |

Table 3: Pharmacokinetic Parameters of Enalapril and Enalaprilat

| Parameter | Enalapril | Enalaprilat (Active Metabolite) | Reference |

|---|---|---|---|

| Oral Absorption | ~60-70% | Poorly absorbed orally | [3][15] |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour | ~3-4 hours | [3][16] |

| Effective Half-life (t½) | - | ~11-14 hours (after multiple doses) | [6] |

| Elimination | Primarily renal excretion | Primarily renal excretion |[3][6] |

Experimental Protocols for RAAS Evaluation

The assessment of Enalapril's effect on the RAAS requires precise and validated analytical methods. The following sections detail generalized protocols for key assays.

Subject Preparation and Sample Collection

Accurate measurement of RAAS components is highly sensitive to pre-analytical variables.

-

Patient Status: Patients should be withdrawn from medications known to interfere with the RAAS (e.g., diuretics, beta-blockers, spironolactone) for an appropriate period, if clinically feasible.[17]

-

Diet: Patients should maintain a normal sodium diet. For specific confirmatory tests like salt loading, a high-sodium diet ( >200 mEq/24h) is required for 3 days.[17]

-

Posture and Timing: Blood samples are typically drawn in the morning (before 10 a.m.) after the patient has been seated or supine for a specified period (e.g., 15-30 minutes) to standardize postural influences on renin release.[18]

-

Blood Collection: Blood should be collected via venipuncture into EDTA-containing tubes. To prevent in vitro cryoactivation of prorenin to renin, samples should be kept at room temperature and centrifuged promptly in a non-refrigerated centrifuge. Plasma should be separated and immediately frozen at -20°C or lower until analysis.[19]

Measurement of Plasma Renin Activity (PRA) and Aldosterone

Radioimmunoassay (RIA) is a common and sensitive method for quantifying PRA and aldosterone.[20]

-

Principle of PRA by RIA: PRA is not a direct measurement of renin concentration but an assessment of the enzyme's activity. The assay measures the rate of angiotensin I generated from endogenous angiotensinogen in the patient's plasma during a controlled incubation period. The generated angiotensin I is then quantified using a competitive RIA. PRA is typically expressed as nanograms of angiotensin I generated per milliliter per hour (ng/mL/h).[18][20]

-

Principle of Aldosterone by RIA: This is a competitive immunoassay where a known quantity of radiolabeled aldosterone competes with the unlabeled aldosterone in the patient's plasma for binding sites on a limited amount of specific anti-aldosterone antibody. After separation of bound from free aldosterone, the radioactivity of the bound fraction is measured. The concentration of aldosterone in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve.[20]

Captopril Challenge Test

This dynamic test can be used to assess the responsiveness of the RAAS. While named for another ACE inhibitor, the principle applies to the physiological state that Enalapril induces.

-

Procedure: After at least one hour of sitting or standing, a baseline blood sample is drawn for PRA, aldosterone, and cortisol. The patient is then administered an oral dose of an ACE inhibitor (e.g., 25-50 mg of captopril).[21]

-

Post-Dose Sampling: Blood samples are drawn again at 1 or 2 hours post-administration.[21]

-

Interpretation: In a normal response, the blockade of angiotensin II production leads to a marked suppression of plasma aldosterone (>30% reduction). In states of autonomous aldosterone production (like primary aldosteronism), aldosterone levels remain elevated, and renin remains suppressed.[21]

Conclusion

Enalapril, through its active metabolite Enalaprilat, is a highly effective inhibitor of angiotensin-converting enzyme. Its primary role in suppressing the renin-angiotensin-aldosterone system is well-established. By potently reducing the generation of angiotensin II, Enalapril mitigates vasoconstriction and lowers aldosterone-mediated sodium and water retention, leading to a significant reduction in blood pressure. The resultant pharmacodynamic profile—characterized by decreased angiotensin II and aldosterone, and a compensatory rise in plasma renin activity—can be precisely quantified using established immunoassays. This detailed understanding of Enalapril's interaction with the RAAS is fundamental for its clinical application and for the ongoing development of novel cardiovascular therapeutics.

References

- 1. Enalapril - Wikipedia [en.wikipedia.org]

- 2. Enalapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. Effects of enalapril maleate on blood pressure, renin-angiotensin-aldosterone system, and peripheral sympathetic activity in essential hypertension [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Effect of enalapril on renin, angiotensin converting enzyme activity, aldosterone and prostaglandins in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enalapril in treatment of hypertension with renal artery stenosis. Changes in blood pressure, renin, angiotensin I and II, renal function, and body composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of enalapril in essential hypertension and its comparison with atenolol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enalapril clinical pharmacokinetics and pharmacokinetic-pharmacodynamic relationships. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics profiles of enalapril maleate in healthy volunteers following determination of enalapril and enalaprilat by two specific enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mayocliniclabs.com [mayocliniclabs.com]

- 18. Aldosterone-to-renin ratio acts as the predictor distinguishing the primary aldosteronism from chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Aldosterone levels and renin activity [bio-protocol.org]

- 21. nbt.nhs.uk [nbt.nhs.uk]

Molecular Basis of Enalapril's Effect on Cardiac Remodeling: An In-depth Technical Guide

Introduction

Cardiac remodeling refers to the alterations in ventricular size, shape, and function that occur in response to cardiac injury or stress, such as myocardial infarction (MI) or chronic hypertension. While initially a compensatory mechanism, sustained remodeling often becomes maladaptive, leading to progressive ventricular dysfunction and heart failure. Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of cardiovascular diseases, demonstrating significant efficacy in attenuating and even reversing pathological cardiac remodeling.[1][2][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning enalapril's therapeutic effects on the heart, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Dual Role of ACE Inhibition

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[6] The primary molecular target of enalaprilat is Angiotensin-Converting Enzyme (ACE).[6] ACE, also known as kininase II, plays a pivotal, dual role in cardiovascular homeostasis. Enalapril's inhibition of this enzyme simultaneously impacts two critical signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.

-

Inhibition of Angiotensin II Production: ACE is responsible for converting the inactive peptide Angiotensin I (Ang I) to the potent vasoconstrictor and pro-remodeling molecule Angiotensin II (Ang II).[6] By blocking this conversion, enalapril effectively reduces the circulating and tissue levels of Ang II, a key mediator of cardiac hypertrophy, fibrosis, and inflammation.[7][8][9]

-

Potentiation of Bradykinin: ACE is the primary enzyme responsible for the degradation of bradykinin, a peptide with vasodilatory and cardioprotective properties.[10][11] Enalapril's inhibition of ACE (kininase II) leads to an accumulation of bradykinin, enhancing its beneficial effects on the cardiovascular system.[11]

The following diagram illustrates this central mechanism.

Molecular Signaling Pathways Modulated by Enalapril

Attenuation of Angiotensin II-Mediated Pro-Remodeling Pathways

Ang II exerts its detrimental effects primarily through the Angiotensin II Type 1 Receptor (AT1R), triggering a cascade of intracellular events that promote pathological cardiac remodeling.

-

Cardiac Fibroblast Activation and Fibrosis: Ang II is a potent stimulator of cardiac fibroblast proliferation and their differentiation into myofibroblasts.[12][13] This process is largely mediated by the upregulation of Transforming Growth Factor-beta 1 (TGF-β1).[12][14] The Ang II-AT1R axis activates downstream signaling molecules, including p38 Mitogen-Activated Protein Kinase (p38MAPK) and Reactive Oxygen Species (ROS), which converge to increase TGF-β1 expression.[12] TGF-β1, in turn, stimulates the synthesis and deposition of extracellular matrix (ECM) proteins, such as collagen, leading to myocardial fibrosis and stiffness.[8] Enalapril treatment has been shown to inhibit Ang II-induced cardiac fibroblast proliferation and decrease TGF-β1 expression.[12][14]

-

Cardiomyocyte Hypertrophy: Ang II promotes cardiomyocyte growth by activating several hypertrophic signaling pathways, including the calcineurin-NFAT pathway and various MAPKs.[15] This leads to the re-expression of fetal genes, such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (MYH7), which are markers of pathological hypertrophy.[16] Studies have demonstrated that enalapril administration reduces left ventricular mass and decreases the expression of these fetal genes.[16]

-

Regulation of Matrix Metalloproteinases (MMPs): The balance between MMPs and their tissue inhibitors (TIMPs) is crucial for maintaining ECM homeostasis. In pathological remodeling, this balance is disrupted. Ang II can increase the expression and activity of MMPs, such as MMP-2 and MMP-9, which contribute to ECM degradation and ventricular dilation.[17][18] Enalapril has been shown to suppress the activation of MMPs, potentially by reducing Ang II levels, thereby preventing adverse LV remodeling.[18][19]

Enhancement of Bradykinin-Mediated Cardioprotective Pathways

The accumulation of bradykinin due to ACE inhibition activates the bradykinin B2 receptor, initiating signaling cascades that counteract the effects of Ang II.[11]

-

Endothelial Nitric Oxide Synthase (eNOS) Activation: Bradykinin is a potent stimulator of endothelial nitric oxide (NO) production via eNOS.[11] NO is a powerful vasodilator and also possesses anti-proliferative, anti-inflammatory, and anti-thrombotic properties that contribute to improved endothelial function and reduced cardiac stress.[20][21]

-

Prostacyclin Release: Activation of the B2 receptor also stimulates the release of prostacyclin (PGI2), another important vasodilator and inhibitor of platelet aggregation.[11]

While the potentiation of exogenous bradykinin by enalapril is well-documented, some studies suggest that the contribution of endogenous bradykinin to the resting hemodynamic effects of ACE inhibitors in heart failure may be complex.[10][22] Nevertheless, the enhancement of the bradykinin pathway is considered a key component of the overall cardioprotective effects of ACE inhibitors.[11]

Modulation of the ACE/ACE2 Axis

The discovery of ACE2 has added another layer of complexity and a new therapeutic target within the RAAS. ACE2 acts as a negative regulator of the system by converting pro-remodeling Ang II into Angiotensin-(1-7). Ang-(1-7) then acts on the Mas receptor to mediate effects that are generally opposite to those of Ang II, including vasodilation, anti-fibrosis, and anti-hypertrophy.

In hypertensive animal models, cardiac tissue often exhibits an imbalance with increased ACE expression and decreased ACE2 expression.[23][24] Enalapril treatment has been shown to correct this imbalance by decreasing cardiac ACE mRNA and protein levels while increasing ACE2 mRNA levels.[23][24] This shift favors the protective ACE2/Ang-(1-7)/Mas receptor axis, further contributing to the attenuation of cardiac remodeling.[25][26][27]

Quantitative Data on Enalapril's Molecular Effects

The following tables summarize quantitative findings from key preclinical and clinical studies, illustrating the molecular and physiological impact of enalapril on cardiac remodeling.

Table 1: Effects of Enalapril on Gene and Protein Expression in Animal Models

| Parameter | Animal Model | Treatment | Result | Reference |

| ACE mRNA | Spontaneously Hypertensive Rats (SHRs) | Enalapril (15 mg/kg/day) for 4 weeks | ↓ 74% vs. SHR control (0.44±0.19 vs. 1.68±0.34) | [23][24] |

| ACE Protein | Spontaneously Hypertensive Rats (SHRs) | Enalapril (15 mg/kg/day) for 4 weeks | ↓ 28% vs. SHR control (0.87±0.13 vs. 1.21±0.14) | [23][24] |

| ACE2 mRNA | Spontaneously Hypertensive Rats (SHRs) | Enalapril (15 mg/kg/day) for 4 weeks | ↑ 254% vs. SHR control (1.77±0.49 vs. 0.50±0.15) | [23][24] |

| MYH7 mRNA | Normotensive Wistar Rats | Enalapril (15 mg/kg/day) for 1 week | Reduced vs. Control | [16] |

| ANP mRNA | Normotensive Wistar Rats | Enalapril (15 mg/kg/day) for 1 week | Reduced vs. Control | [16] |

| p-p38MAPK Protein | Rat Cardiac Fibroblasts (Ang II-stimulated) | Enalaprilat | Decreased vs. Ang II alone | [12] |

| TGF-β1 Protein | Rat Cardiac Fibroblasts (Ang II-stimulated) | Enalaprilat | Decreased in a dose-dependent manner vs. Ang II alone | [12][14] |

Table 2: Effects of Enalapril on Physiological and Clinical Parameters of Cardiac Remodeling

| Parameter | Patient/Animal Model | Study | Result | Reference |

| LV End-Diastolic Volume Index (LVEDVI) | Patients post-AMI | 6-month follow-up | ↓ 8 mL/m² with Enalapril vs. ↑ 18 mL/m² with Losartan | [28] |

| LV End-Systolic Volume Index (LVESVI) | Patients post-AMI | 6-month follow-up | ↓ 2 mL/m² with Enalapril vs. ↑ 10 mL/m² with Losartan | [28] |

| LV Ejection Fraction (LVEF) | Patients with Heart Failure (SOLVD) | 1-year follow-up | Increased from 25% to 29% with Enalapril | [4] |

| LV End-Diastolic Volume | Patients with Heart Failure (SOLVD) | 1-year follow-up | Decreased with Enalapril vs. Increased with Placebo | [4] |

| Atrial Fibrosis | Dogs with CHF | 5-week treatment | ↓ 26% vs. CHF control (8.3±0.7% vs. 11.2±1.6%) | [29] |

| Left Ventricular Mass | Normotensive Wistar Rats | Enalapril (5 or 15 mg/kg/day) for 1 week | Significantly decreased vs. Control | [16] |

Key Experimental Protocols

The understanding of enalapril's molecular effects has been built upon a variety of established experimental models and techniques.

Animal Models of Cardiac Remodeling

-

Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of hypertension that develops progressive left ventricular hypertrophy.

-

Protocol: Male SHRs and normotensive Wistar-Kyoto (WKY) rats (as controls) are treated with enalapril (e.g., 15-20 mg/kg/day) or vehicle in drinking water for a period of several weeks (e.g., 4-5 weeks).[23][30] At the end of the treatment period, animals are euthanized, and hearts are excised for molecular and histological analysis. Blood pressure is monitored throughout the study.

-

-

Myocardial Infarction (MI) Model: Surgical ligation of a coronary artery (typically the left anterior descending artery) in rodents or larger animals (e.g., dogs) induces a reproducible MI, leading to subsequent ventricular remodeling.[31][32][33]

-

Protocol: Anesthesia is induced, the chest is opened, and a suture is placed around the coronary artery to induce ischemia.[31][32] Animals are randomized to receive enalapril or placebo starting shortly after the procedure and are followed for several weeks. Cardiac function is assessed serially using echocardiography.[32]

-

Cell Culture Experiments

-

Isolation and Culture of Cardiac Fibroblasts: This in vitro model allows for the direct study of drug effects on the primary cells responsible for cardiac fibrosis.

-

Protocol: Ventricles from neonatal rat pups are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase) to isolate cells. Fibroblasts are separated from myocytes by pre-plating, as fibroblasts adhere more rapidly to culture dishes.[12] Cells are then cultured and can be stimulated with agents like Ang II in the presence or absence of enalaprilat to study proliferation and protein expression.[12][14]

-

Molecular and Histological Analyses

-

Real-Time Polymerase Chain Reaction (RT-PCR): Used to quantify mRNA expression of target genes (e.g., ACE, ACE2, ANP, TGF-β1).

-

Western Blotting: Used to detect and quantify the expression levels of specific proteins (e.g., ACE, ACE2, p-p38MAPK).

-

Histological Staining for Fibrosis: Used to visualize and quantify collagen deposition in myocardial tissue.

-

Protocol: Heart tissue is fixed, embedded in paraffin, and sectioned. Sections are stained with Picrosirius Red or Masson's Trichrome, which specifically stain collagen fibers (red and blue, respectively). The fibrotic area is then quantified as a percentage of the total tissue area using image analysis software.[29][31]

-

Conclusion

The therapeutic efficacy of enalapril in combating pathological cardiac remodeling is rooted in a multi-faceted molecular mechanism. Its primary action—the inhibition of Angiotensin-Converting Enzyme—initiates a cascade of beneficial effects. By simultaneously decreasing the production of the pro-remodeling peptide Angiotensin II and preventing the degradation of the cardioprotective peptide bradykinin, enalapril comprehensively shifts the neurohormonal balance in the heart away from fibrosis, hypertrophy, and inflammation, and towards vasodilation and tissue protection. Furthermore, emerging evidence highlights its role in favorably modulating the ACE/ACE2 axis, promoting the protective arm of the renin-angiotensin system. This in-depth understanding of enalapril's molecular basis continues to underscore its critical role in cardiovascular medicine and provides a framework for the development of novel anti-remodeling therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. [Enalapril reduces the degree of left ventricular remodeling after acute myocardial infarction and reduces the incidence of arrhythmia in ischemic disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effects of the angiotensin converting enzyme inhibitor enalapril on the long-term progression of left ventricular dysfunction in patients with heart failure. SOLVD Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ahajournals.org [ahajournals.org]

- 8. bjcardio.co.uk [bjcardio.co.uk]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Inhibitory Effects of Enalaprilat on Rat Cardiac Fibroblast Proliferation via ROS/P38MAPK/TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fibroblasts under pressure: cardiac fibroblast responses to hypertension and antihypertensive therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academicjournals.org [academicjournals.org]

- 15. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enalapril decreases cardiac mass and fetal gene expression without affecting the expression of endothelin-1, transforming growth factor β-1, or cardiotrophin-1 in the healthy normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. ahajournals.org [ahajournals.org]

- 19. Imidapril and enalapril similarly inhibit plasma matrix metalloproteinase activities and attenuate left ventricular remodeling in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Endothelial Dysfunction in Heart Failure: What Is Its Role? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Role of bradykinin in the vasodilator effects of losartan and enalapril in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of enalapril on the expression of cardiac angiotensin-converting enzyme and angiotensin-converting enzyme 2 in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. GW24-e1144 Effects of enalapril on the expression of cardiac angiotensin-converting enzyme and angiotensin-converting enzyme 2 in spontaneously hypertensive rats | Heart [heart.bmj.com]

- 25. ahajournals.org [ahajournals.org]

- 26. ahajournals.org [ahajournals.org]

- 27. Enalapril attenuates downregulation of angiotensin-converting enzyme 2 in the late phase of ventricular dysfunction in myocardial infarcted rat [repositorio.uchile.cl]

- 28. Enalapril suppresses ventricular remodeling more effectively than losartan in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Enalapril induces regression of cardiac hypertrophy and normalization of pHi regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. An Experimental Model of Myocardial Infarction for Studying Cardiac Repair and Remodeling in Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 33. ahajournals.org [ahajournals.org]

The Structural Symphony of Efficacy: An In-depth Analysis of the Structure-Activity Relationship of Enalapril

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the structure-activity relationship (SAR) of enalapril, a cornerstone medication in the management of hypertension and heart failure. By dissecting its molecular architecture, we can understand how specific functional groups and stereochemical orientations contribute to its potent and selective inhibition of the Angiotensin-Converting Enzyme (ACE). This document provides a comprehensive overview of the quantitative data, experimental protocols, and the underlying biochemical pathways that govern the therapeutic action of enalapril and its analogs.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE Inhibition

Enalapril exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. A key player in this system is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, enalapril effectively reduces the levels of Angiotensin II, leading to vasodilation and a decrease in blood pressure.

Below is a diagram illustrating the RAAS pathway and the point of intervention for ACE inhibitors like enalapril.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

The Prodrug Strategy: Unmasking the Active Inhibitor

Enalapril itself is a prodrug, a pharmacologically inactive compound that is converted into its active form, enalaprilat, within the body. This biotransformation primarily occurs in the liver through hydrolysis of the ethyl ester group.[1] This strategic esterification significantly enhances the oral bioavailability of the drug, as the more polar and charged enalaprilat is poorly absorbed from the gastrointestinal tract.[1]

Quantitative Structure-Activity Relationship of Enalapril Analogs

The potency of enalapril and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against ACE. The following table summarizes the IC50 values for enalaprilat and several key analogs, highlighting the critical structural features for potent ACE inhibition.

| Compound | R Group (Ester) | N-Ring | X Group | IC50 (nM) | Reference |

| Enalaprilat | H | Proline | CH3 | 1.94 | [2] |

| Enalapril | CH2CH3 | Proline | CH3 | - (Prodrug) | |

| Lisinopril | H | Proline | (CH2)4NH2 | 1.2 | [3] |

| Captopril | - | Proline | - | 20.0 | [3] |

| Analog 1 | H | Thiazolidine | CH3 | - | [4] |

| Analog 2 | H | Indoline | CH3 | - | [4] |

| Fosinoprilat | H | 4-cyclohexyl-proline | - | - | [5] |

Key SAR Observations:

-

The Dicarboxylate Moiety: The presence of two carboxylate groups is crucial for potent ACE inhibition. One carboxylate group chelates the essential zinc ion in the active site of ACE, while the other interacts with a positively charged residue.[1][5]

-

The N-Ring: The proline ring in enalaprilat plays a significant role in orienting the molecule within the active site. Modifications to this ring, such as in fosinoprilat, can influence potency and pharmacokinetic properties.[1][5]

-

The "X" Group: The methyl group in enalaprilat mimics the side chain of alanine, a natural substrate of ACE. The extended and basic side chain of lisinopril provides an additional interaction point, contributing to its high potency without the need for esterification for oral absorption.[1]

-

The Zinc-Binding Group: Enalapril belongs to the class of dicarboxylate-containing ACE inhibitors. Other classes, such as the sulfhydryl-containing inhibitors (e.g., captopril) and phosphonate-containing inhibitors (e.g., fosinopril), utilize different functional groups to interact with the zinc ion.[4][5]

Experimental Protocols for Assessing ACE Inhibition

The determination of ACE inhibitory activity is fundamental to SAR studies. Two common methods are the fluorometric assay and the High-Performance Liquid Chromatography (HPLC)-based assay.

Fluorometric Assay for ACE Inhibition

This method utilizes a fluorogenic substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline, which upon cleavage by ACE, produces a fluorescent product. The increase in fluorescence is proportional to ACE activity.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline (substrate)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2)

-

Test compounds (enalaprilat and analogs)

-

96-well black microplate

-

Microplate fluorometer

Procedure:

-

Prepare a stock solution of the ACE enzyme in the assay buffer.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

To each well of the microplate, add the assay buffer, the ACE enzyme solution, and the test compound solution (or buffer for control).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.[6][7]

-

Monitor the increase in fluorescence over time.

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HPLC-Based Assay for ACE Inhibition

This method measures the conversion of a substrate, typically Hippuryl-Histidyl-Leucine (HHL), to Hippuric Acid (HA) and the dipeptide His-Leu by ACE. The amount of HA produced is quantified by reverse-phase HPLC.[8][9]

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-Histidyl-Leucine (HHL) (substrate)

-

Assay Buffer (e.g., borate buffer with NaCl)

-

Test compounds (enalaprilat and analogs)

-

Stopping solution (e.g., HCl)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a stock solution of the ACE enzyme in the assay buffer.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a reaction tube, combine the assay buffer, the ACE enzyme solution, and the test compound solution (or buffer for control).

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stopping solution.

-

Filter the samples and inject them into the HPLC system.

-

Separate the components using a suitable mobile phase (e.g., a gradient of acetonitrile in water with trifluoroacetic acid).

-

Detect the hippuric acid peak at a wavelength of ~228 nm.[9]

-

Calculate the peak area of hippuric acid and determine the percentage of ACE inhibition.

-

Determine the IC50 value as described in the fluorometric assay.

The Workflow of a Structure-Activity Relationship Study

The investigation of the SAR of a drug like enalapril is a systematic process that is central to medicinal chemistry and drug discovery. The general workflow involves a cycle of design, synthesis, and biological evaluation.

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

The structure-activity relationship of enalapril is a classic example of rational drug design. The strategic esterification to create a prodrug, coupled with the precise arrangement of functional groups that interact with the active site of the Angiotensin-Converting Enzyme, has resulted in a highly effective and widely used therapeutic agent. Understanding the intricate details of its SAR continues to guide the development of new and improved ACE inhibitors and other enzyme inhibitors. This in-depth guide provides the foundational knowledge for researchers and professionals in the field of drug discovery to appreciate and leverage these principles in their own work.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 血管紧张素 I 转换酶(ACE)活性测试试剂盒(荧光) sufficient for 200 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 7. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 8. omicsonline.org [omicsonline.org]

- 9. tandfonline.com [tandfonline.com]

Enalapril as a prodrug and its active metabolite enalaprilat

An In-depth Technical Guide on Enalapril as a Prodrug and its Active Metabolite Enalaprilat

Introduction

Enalapril is a widely prescribed medication for the management of hypertension and heart failure.[1] It belongs to the class of drugs known as angiotensin-converting enzyme (ACE) inhibitors. A key feature of enalapril is its design as a prodrug, an inactive compound that is metabolized in the body to produce the active therapeutic agent.[2][3] Following oral administration, enalapril is hydrolyzed, primarily in the liver, to its active metabolite, enalaprilat.[3][4][5] This biotransformation is crucial as enalaprilat itself has poor oral bioavailability.[6][7][8] This guide provides a detailed technical overview of the mechanism of action, pharmacokinetics, and relevant experimental methodologies for enalapril and enalaprilat, aimed at researchers and professionals in drug development.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

The primary therapeutic effect of enalaprilat is the inhibition of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular function.

Enalaprilat is a potent and competitive inhibitor of angiotensin-converting enzyme (ACE).[1][6][7][8] ACE is a key enzyme in the RAAS pathway, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][6][8] By inhibiting ACE, enalaprilat reduces the levels of angiotensin II, leading to several physiological effects:

-

Vasodilation: Reduced levels of angiotensin II, a powerful vasoconstrictor, result in the relaxation of peripheral arterioles, leading to a decrease in total peripheral resistance and a reduction in blood pressure.[9]

-

Decreased Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By lowering angiotensin II levels, enalaprilat decreases aldosterone secretion, leading to a mild diuretic effect and a small increase in serum potassium levels.[6][10]

-

Increased Bradykinin Levels: ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[3][6] Inhibition of ACE by enalaprilat leads to an accumulation of bradykinin, which is thought to contribute to the vasodilatory effects of the drug.[7][11] This increase in bradykinin is also associated with the common side effect of a dry, persistent cough.[7][10]

The antihypertensive effects of enalaprilat are observed even in patients with low-renin hypertension, suggesting that mechanisms beyond the systemic RAAS may be involved.[6][9]

Figure 1: Mechanism of action of Enalaprilat on the RAAS and Kinin-Kallikrein systems.

Pharmacokinetics: A Comparative Analysis

The prodrug strategy is central to the clinical utility of enalapril. While enalapril is well-absorbed orally, its active metabolite, enalaprilat, is not.[4][12] This necessitates intravenous administration for enalaprilat.[7][8]

Metabolic Conversion

Following oral administration, enalapril is absorbed and subsequently hydrolyzed by hepatic carboxylesterases to form enalaprilat.[3][13] This conversion is essential for the drug's therapeutic activity.

Figure 2: Metabolic pathway of enalapril to enalaprilat and routes of administration.

Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters for both enalapril and enalaprilat.

| Parameter | Enalapril | Enalaprilat | Reference(s) |

| Administration | Oral | Intravenous | [7][8] |

| Oral Bioavailability | ~60% (as Enalapril) | Poor | [4][14][15] |

| ~40% (as Enalaprilat) | [14][15] | ||

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2 - 4 hours (after oral enalapril) | [10][12][16] |

| ~15 minutes (after IV) | [8][17] | ||

| Peak Plasma Concentration (Cmax) | 310.1 - 313.5 ng/mL | 54.8 - 57.2 ng/mL | [16][18] |

| Elimination Half-life (t1/2) | ~1.3 hours | ~11 hours (effective) | [14][15][16][19][20] |

| ~36 hours (terminal) | [12][17] | ||

| Protein Binding | Not specified | 50-60% | [8][9][17] |

| Metabolism | Hydrolyzed to enalaprilat | Not metabolized | [3][4] |

| Excretion | Renal | >90% renal (unchanged) | [6][7][8] |

Pharmacodynamics and In Vitro Potency

The pharmacodynamic effect of enalapril is directly related to the concentration of enalaprilat and the resulting inhibition of ACE. The onset of antihypertensive activity after a single oral dose of enalapril is typically observed within one hour, with peak effects at four to six hours.[21]

| Parameter | Value | Reference(s) |

| ACE Inhibition (IC50) | 1.94 nM | [22][23] |

Experimental Protocols

In Vitro ACE Inhibition Assay: Competitive Displacement Binding Assay

This protocol describes a method to determine the inhibitory potency (IC50) of a compound like enalaprilat by measuring its ability to displace a radiolabeled ligand from ACE on endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

6-well plates

-

Binding Buffer (140 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.03 mM MgCl2, 0.42 mM NaH2PO4, 10 mM HEPES, 2 mM sodium pyruvate, 5 mM glucose, pH 7.4)

-

[125I]351A (radiolabeled lisinopril analogue)

-

Enalaprilat (or other test inhibitors)

-

1 N NaOH

-

Gamma counter

Procedure:

-

Culture HUVECs to subconfluence in 6-well plates.

-

Rinse the cells with 2 mL of binding buffer.

-

Replace the medium with 2.5 mL of fresh binding buffer containing 5% fetal bovine serum.

-

Add varying concentrations of enalaprilat (e.g., 0.1-50 nM) to the wells.

-

Add a saturating concentration of [125I]351A to each well.

-

Incubate the plates at 37°C for 2 hours.

-

Rinse the cells twice with 1.5 mL of binding buffer to remove unbound radioligand.

-

Extract the bound radioactivity by adding 0.5 mL of 1 N NaOH and incubating for 5 minutes.

-

Measure the radioactivity in the extract using a gamma counter.

-

Calculate the ratio of specific bound radioactivity in the presence of the inhibitor to the total bound activity (B/B0).

-

Determine the IC50 value, which is the concentration of enalaprilat that displaces 50% of the bound radioligand.

References

- 1. Enalapril - Wikipedia [en.wikipedia.org]

- 2. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. Clinical Pharmacology of Enalapril and Enalaprilat in Infants and Children [jscimedcentral.com]

- 5. researchgate.net [researchgate.net]

- 6. Enalaprilat: Package Insert / Prescribing Information / MOA [drugs.com]

- 7. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. droracle.ai [droracle.ai]

- 12. Enalaprilat - Wikipedia [en.wikipedia.org]

- 13. Enalapril [bioweb.supagro.inrae.fr]

- 14. An overview of the clinical pharmacology of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics profiles of enalapril maleate in healthy volunteers following determination of enalapril and enalaprilat by two specific enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enalaprilat, Vasotec (enalapril) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic and metabolic aspects of enalapril action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

The Genesis of a Blockbuster: A Technical Chronicle of Enalapril's Development Through Molecular Modeling

A Whitepaper for Drug Development Professionals

Abstract

The development of enalapril by Merck Sharp & Dohme in the early 1980s stands as a landmark achievement in the history of rational drug design and cardiovascular medicine. Born from a targeted research program utilizing the nascent field of molecular modeling, enalapril was engineered to improve upon the first-generation angiotensin-converting enzyme (ACE) inhibitor, captopril. This technical guide provides an in-depth chronicle of this process, detailing the molecular rationale, experimental methodologies, and logical workflows that transformed a therapeutic concept into a clinical success. By examining the interplay of computational chemistry, structure-activity relationship (SAR) studies, and strategic prodrug formulation, we illuminate the foundational principles that led to this paradigm-shifting antihypertensive agent.

Introduction: The Renin-Angiotensin-Aldosterone System and the Captopril Precedent

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] A key enzyme in this pathway, Angiotensin-Converting Enzyme (ACE), catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] Inhibition of ACE therefore presents a powerful therapeutic strategy for managing hypertension.

The first clinically successful ACE inhibitor, captopril, was developed by Squibb in the 1970s. While revolutionary, its therapeutic use was hampered by a notable side-effect profile, including skin rashes and a metallic taste, which were attributed to the molecule's sulfhydryl (-SH) group.[4][5] This clinical limitation provided the scientific impetus for Merck's research program: to design a novel, potent ACE inhibitor that lacked the problematic sulfhydryl moiety, thereby offering a better-tolerated alternative for patients.[4][6]

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of enalaprilat.

Molecular Modeling and the Design of Enalaprilat

In the late 1970s and early 1980s, the precise crystal structure of ACE was not yet solved. The Merck team, therefore, based their molecular modeling on a hypothesized active site, drawing analogies from the known structure of a related zinc-containing enzyme, carboxypeptidase A. The central hypothesis was to replace captopril's sulfhydryl group—which chelates the essential zinc ion in the ACE active site—with a carboxylate group.[4]

This led to the design of N-(1-carboxy-3-phenylpropyl)-L-alanyl-L-proline, the active diacid metabolite that would later be named enalaprilat (also known as MK-422).[4] The design incorporated several key features based on structure-activity relationship (SAR) principles:

-

Zinc-Binding Group: A terminal carboxylate to chelate the active-site zinc ion.

-

Substrate Mimicry: A structure that mimics the dipeptide substrate of ACE.

-

Hydrophobic Pocket Interaction: A phenylethyl side chain designed to fit into a hydrophobic pocket (S1 subsite) of the enzyme, enhancing binding affinity.

Figure 2: The core molecular modeling rationale: replacing the sulfhydryl group of captopril with a carboxylate group.

Quantitative Data: Potency and Pharmacokinetics

Early in vitro and in vivo studies confirmed that enalaprilat was a highly potent ACE inhibitor. While precise historical IC50 values from the original development are not consistently cited in literature, subsequent studies and comparative data established its superior or comparable potency to captopril. For instance, one preclinical study in spontaneously hypertensive rats found that enalaprilat was approximately 2.7 to 2.9 times more potent than captopril in inhibiting the central effects of angiotensin I.[5] A more recent study determined the IC50 of captopril to be approximately 20 nM. The success of the molecular modeling approach was validated by the high potency of the resulting non-sulfhydryl compound.

However, enalaprilat's dicarboxylate structure, which made it an excellent enzyme inhibitor, also rendered it highly polar. This resulted in very poor absorption from the gastrointestinal tract, making it unsuitable for oral administration.[4] To overcome this, the Merck team employed a prodrug strategy. By masking one of the carboxyl groups as an ethyl ester, they created enalapril . This more lipophilic molecule could be readily absorbed orally and was then rapidly hydrolyzed by esterases in the liver to release the active enalaprilat.[4][6]

| Parameter | Captopril | Enalaprilat (MK-422) | Enalapril (Prodrug) |

| ACE Inhibition (IC50) | ~20 nM | Highly Potent (More potent than captopril in vivo)[5] | Weak Inhibitor |

| Key Functional Group | Sulfhydryl (-SH) | Dicarboxylate | Carboxylate + Ethyl Ester |

| Oral Bioavailability | ~75% | <10%[4] | ~60%[4] |

| Metabolism | - | Active Drug | Prodrug, hydrolyzed to Enalaprilat[6] |

| Elimination Half-life (Active form) | ~2 hours | Biphasic: ~11 hours (effective) | ~11 hours (as Enalaprilat)[4] |

Table 1: Comparative quantitative data for Captopril, Enalaprilat, and Enalapril.

The Development Workflow: A Logic-Driven Process

The path from identifying captopril's limitations to the approval of enalapril followed a logical, multi-stage workflow rooted in molecular design principles. This process serves as an early template for modern structure-based drug discovery campaigns.

Figure 3: The logical workflow of enalapril's discovery and development.

Experimental Protocols

While the precise, proprietary protocols from the 1980s are not public, the methodologies below are representative of the standard techniques used during enalapril's development.

Molecular Modeling and QSAR (ca. 1980)

Quantitative Structure-Activity Relationship (QSAR) studies were a cornerstone of molecular modeling in this era. The general protocol involved:

-

Data Set Compilation: A series of synthesized analog compounds were compiled along with their experimentally determined biological activity (e.g., IC50 for ACE inhibition).

-

Descriptor Calculation: For each molecule, various physicochemical and structural parameters (descriptors) were calculated. These included parameters like hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters, molar refractivity).

-

Model Generation: Statistical methods, primarily multiple linear regression (MLR), were used to generate a mathematical equation correlating the descriptors with biological activity. The goal was to create a model in the form of: Activity = c1Descriptor1 + c2Descriptor2 + ... + constant.

-

Model Validation: The predictive power of the QSAR model was tested, often using a subset of compounds not included in the initial model generation.

-

Rational Design: The validated model was then used to predict the activity of novel, yet-to-be-synthesized molecules, guiding the synthetic chemistry efforts toward more potent compounds.

ACE Inhibition Assay (Cushman and Cheung Method)

The standard in vitro assay for measuring ACE activity at the time was the spectrophotometric method developed by Cushman and Cheung.

-

Substrate Preparation: A solution of the synthetic substrate hippuryl-histidyl-leucine (HHL) was prepared in a suitable buffer (e.g., potassium phosphate with NaCl).

-

Enzyme Source: ACE was typically sourced from rabbit lung acetone powder extract.

-

Incubation: The enzyme solution was pre-incubated with various concentrations of the inhibitor (e.g., enalaprilat) at 37°C.

-

Reaction Initiation: The HHL substrate was added to the enzyme-inhibitor mixture to start the reaction. The ACE cleaves HHL into hippuric acid (HA) and histidyl-leucine.

-

Reaction Termination: After a set incubation period (e.g., 30-60 minutes), the reaction was stopped by adding hydrochloric acid (HCl).

-

Extraction: The hippuric acid product was extracted from the aqueous mixture into an organic solvent, typically ethyl acetate.

-

Quantification: The ethyl acetate was evaporated, the hippuric acid residue was redissolved in water, and its absorbance was measured with a spectrophotometer at 228 nm.

-

IC50 Calculation: The concentration of inhibitor required to reduce ACE activity by 50% (the IC50 value) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chemical Synthesis of Enalapril

The synthesis of enalapril involves two key steps: the formation of the core dipeptide and its subsequent coupling with the side chain, followed by esterification. A representative synthetic route is as follows:

-

Dipeptide Formation: L-alanyl-L-proline is prepared. This can be achieved using N-carboxyanhydride (NCA) chemistry.

-

Reductive Alkylation: The dipeptide L-alanyl-L-proline undergoes reductive alkylation with ethyl 2-oxo-4-phenylbutyrate. This reaction couples the side chain to the dipeptide, forming the core structure of enalapril. A catalyst such as Raney nickel is often used.

-

Salt Formation: The resulting enalapril base is reacted with maleic acid in a suitable solvent like ethyl acetate to precipitate enalapril maleate, the stable salt form used in pharmaceutical formulations.

-

Purification: The final product is purified through recrystallization to achieve high purity suitable for clinical use.

Conclusion

The development of enalapril is a seminal case study in modern drug discovery. It demonstrates the power of a hypothesis-driven approach, where an understanding of a predecessor's molecular liabilities (captopril's sulfhydryl group) directly informed the design of a superior successor. The strategic use of molecular modeling, even in its early stages and without a precise target structure, successfully guided the synthesis of enalaprilat, a highly potent inhibitor. Furthermore, the project showcased a masterful application of medicinal chemistry principles to solve a critical pharmacokinetic challenge, transforming the orally inactive enalaprilat into the successful oral prodrug, enalapril. This journey from rational design to clinical reality not only delivered a safer and more effective treatment for millions with hypertension but also helped solidify the role of computational methods as an indispensable tool in pharmaceutical research and development.

References

- 1. Enalapril versus captopril: a double-blind multicentre comparison in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of Enalapril Versus Captopril on Left Ventricular Function and Survival Three Months After Acute myocardial infarction - American College of Cardiology [acc.org]

- 3. Relationship of antihypertensive effect of enalapril to serum MK-422 levels and angiotensin converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of captopril with enalapril in the treatment of heart failure: influence on hemodynamics and measures of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACE inhibitors captopril and enalapril induce regression of left ventricular hypertrophy in hypertensive patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth examination of the primary pharmacological actions of enalaprilat, the active metabolite of enalapril, on the angiotensin-converting enzyme (ACE). Enalaprilat is a potent, competitive inhibitor of ACE, a key zinc metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS). This document details the molecular mechanism of inhibition, presents key quantitative pharmacological parameters, outlines standard experimental protocols for assessing ACE inhibition, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Enalapril is a widely prescribed oral prodrug that undergoes in vivo hydrolysis to its active diacid form, enalaprilat.[1][2] Enalaprilat itself is poorly absorbed orally but is a potent and long-acting inhibitor of the angiotensin-converting enzyme (ACE).[1][3] As a cornerstone of therapy for hypertension and heart failure, its efficacy is directly attributable to its specific and high-affinity interaction with ACE, which is a central component of the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure and fluid homeostasis.[4][5] Understanding the precise molecular interactions, kinetics, and pharmacological effects of enalaprilat is critical for ongoing research and the development of novel therapeutics targeting the RAAS.

Mechanism of Pharmacological Action

The primary mechanism through which enalaprilat exerts its therapeutic effect is the competitive inhibition of ACE.[3][4]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and cardiovascular function.[6][7] The system is initiated by the release of renin from the kidneys in response to stimuli such as hypotension or decreased sodium delivery.[6] Renin cleaves the circulating prohormone angiotensinogen, produced by the liver, to form the inactive decapeptide angiotensin I.[8]

The Role of Angiotensin-Converting Enzyme (ACE)

ACE is a peptidyl dipeptidase that plays a crucial role in the RAAS by converting angiotensin I into the highly active octapeptide, angiotensin II.[8][9] Angiotensin II is a potent vasoconstrictor that increases systemic vascular resistance and blood pressure.[6][10] It also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water reabsorption in the kidneys, further increasing blood volume and pressure.[6][8] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator peptide.[9]

Enalaprilat's Inhibition of ACE

Enalaprilat acts as a competitive inhibitor, binding to the active site of ACE with high affinity, thereby preventing it from converting angiotensin I to angiotensin II.[10][11] This inhibition leads to:

-

Decreased Angiotensin II Levels: Results in vasodilation of peripheral vessels, reducing vascular resistance and lowering blood pressure.[4]

-

Reduced Aldosterone Secretion: Leads to decreased sodium and water retention.[5][9]

-